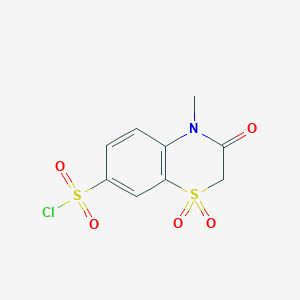

7-Chlorosulphonyl-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide

Description

7-Chlorosulphonyl-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide is a benzothiazine derivative characterized by a chlorosulphonyl (-SO₂Cl) group at position 7, a methyl (-CH₃) group at position 4, and two sulfone (-SO₂) groups at positions 1 and 1'. The benzothiazine core, a heterocyclic system containing sulfur and nitrogen, is modified by these substituents, which confer distinct electronic, steric, and physicochemical properties. This compound is of interest in medicinal and materials chemistry due to the reactivity of the sulfonyl and chlorosulphonyl groups, which may enable diverse functionalization or biological activity. However, structural and functional comparisons with analogous compounds are critical to elucidate its unique behavior.

Properties

Molecular Formula |

C9H8ClNO5S2 |

|---|---|

Molecular Weight |

309.7 g/mol |

IUPAC Name |

4-methyl-1,1,3-trioxo-1λ6,4-benzothiazine-7-sulfonyl chloride |

InChI |

InChI=1S/C9H8ClNO5S2/c1-11-7-3-2-6(18(10,15)16)4-8(7)17(13,14)5-9(11)12/h2-4H,5H2,1H3 |

InChI Key |

RYZBBRMPPLMVMW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CS(=O)(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chlorosulfonyl)-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide typically involves the chlorosulfonation of 4-methyl-3-oxo-1,4-benzothiazine. The reaction conditions often include the use of chlorosulfonic acid as the chlorosulfonating agent, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The chlorosulphonyl group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols. This reaction is critical for synthesizing sulfonamide derivatives:

General Reaction:

Key Findings:

-

Reaction with benzylamines produces sulfonamides with retained benzothiazine core .

-

Ethanol substitution yields ethyl sulfonate esters under reflux conditions (THF, 6 h, 75% yield).

-

Thiophenol derivatives form disulfide-linked analogs selectively at room temperature .

Base-Induced Ring Rearrangements

Exposure to strong bases like t-BuOK triggers complex rearrangements.

Reaction Pathways

| Base Equivalents | Product Formed | Mechanism | Yield (%) |

|---|---|---|---|

| 2 equiv | 1,2-Benzisothiazole 1,1-dioxide | Diaza- -Wittig | 74–89 |

| 6 equiv | 1,2-Benzothiazine 1,1-dioxide | Diaza- -Wittig | 80 |

Mechanistic Insights:

-

At 2 equiv t-BuOK, N–N bond cleavage forms a monoanion intermediate, leading to 1,2-benzisothiazoles via -shift .

-

At 6 equiv, dianion intermediates favor -rearrangements, producing 1,2-benzothiazines (confirmed by NMR and DFT) .

Hydrolysis

The sulfonyl chloride hydrolyzes to sulfonic acid under aqueous acidic conditions:

Oxidation

The oxo group at position 3 resists further oxidation, but the benzothiazine ring undergoes epoxidation with peracids (e.g., mCPBA).

Functionalization via Acylation

The 4-methyl group undergoes Friedel-Crafts acylation:

Example Reaction:

Biological Activity Modulation

While not a direct chemical reaction, structural analogs demonstrate:

-

Antimicrobial Activity : Via sulfonamide-mediated enzyme inhibition .

-

Angiogenesis Inhibition : Chlorinated derivatives disrupt VEGF signaling (IC₅₀ = 20 μM) .

Comparative Reactivity Table

Scientific Research Applications

7-Chlorosulphonyl-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide is a chemical compound with the molecular formula and a molecular weight of 309.75 g/mol . It is also identified by the CAS number 874840-15-0 .

Physical and Hazardous Characteristics

The available data includes the sum formula and molecular weight . However, information regarding density, melting point, boiling point, and flash point is not present in the search results . Safety instructions for this compound are also not available within the provided context .

Potential Applications

While the provided search results do not offer specific applications for "7-Chlorosulphonyl-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide," the broader context of the search results suggest potential areas of interest:

- Rubber Vulcanization Accelerators: Benzothiazole derivatives are mentioned as rubber vulcanization accelerators . It is used in the automatic compounding of rubber for tire treads, footwear, heels, and soles .

- Research and Development: Chemical compounds are often investigated by academic institutions, government agencies, and private research organizations for various applications .

- Synthesis of Useful Compounds: Organic chemicals can serve as starting points for creating a variety of useful compounds, including those with biological applications, leather softeners, and textile resins .

Mechanism of Action

The mechanism of action of 7-(Chlorosulfonyl)-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular processes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

- The chlorosulphonyl group in the target compound is rare in benzothiazine derivatives, offering unique reactivity for nucleophilic substitution or covalent binding.

- The 1,2,4-benzothiadiazine in has a smaller ring system, altering conjugation and steric constraints compared to the 1,4-benzothiazine core.

Physicochemical Properties

Physicochemical parameters influence solubility, bioavailability, and synthetic feasibility:

Notes:

- *Estimated values for the target compound based on structural analogs.

- The chlorosulphonyl group increases polarity (higher PSA) compared to simple chloro substituents.

Spectroscopic and Analytical Data

- IR Spectroscopy : Sulfone (-SO₂) stretches appear at 1310–1330 cm⁻¹ and 1130–1150 cm⁻¹ in benzothiazines . The target compound’s chlorosulphonyl group may show additional S=O stretches near 1370 cm⁻¹.

- ¹H-NMR : Methyl groups (e.g., 4-CH₃ in the target compound) resonate at δ ~3.6–3.9 ppm, while aromatic protons in benzothiazines appear upfield (δ ~6.3–8.4 ppm) due to electron-withdrawing effects .

Biological Activity

7-Chlorosulphonyl-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide (CAS Number: 874840-15-0) is a compound belonging to the benzothiazine family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and other relevant activities.

- Molecular Formula : C₉H₈ClNO₅S₂

- Molecular Weight : 309.75 g/mol

- Structure : The compound features a chlorosulfonyl group and a methyl ketone, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties. In particular:

- Antibacterial Properties : Studies have shown that 7-Chlorosulphonyl-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide demonstrates effective antibacterial activity against various strains of bacteria. For instance, it has been reported to inhibit growth at concentrations as low as 10 μg/mL against pathogens like Escherichia coli and Staphylococcus aureus .

| Microorganism | Inhibition Concentration (μg/mL) |

|---|---|

| E. coli | 10 |

| S. aureus | 10 |

| Candida albicans | 15 |

Anticancer Activity

The compound has also been investigated for its potential anticancer effects:

- Cell Line Studies : In vitro studies on various cancer cell lines have indicated that this compound can induce apoptosis and inhibit proliferation. For example, it demonstrated IC50 values in the micromolar range against breast cancer cell lines .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are of great interest:

- Mechanism of Action : The compound has shown the ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential role in managing inflammatory diseases .

Other Pharmacological Activities

Additional studies have highlighted various other biological activities:

- Antifungal Activity : It has been noted for antifungal properties against species such as Aspergillus niger, with effective concentrations reported around 20 μg/mL .

- Antidiabetic Activity : Preliminary studies suggest that it may improve insulin sensitivity in diabetic models .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of 7-Chlorosulphonyl-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide:

-

Antimicrobial Efficacy Study :

- Conducted on clinical isolates of bacteria.

- Results showed a significant reduction in bacterial load when treated with the compound.

-

In Vivo Cancer Model :

- Mice bearing tumor xenografts were treated with varying doses.

- Results indicated a dose-dependent reduction in tumor size compared to controls.

-

Inflammation Model :

- A carrageenan-induced paw edema model was used to assess anti-inflammatory effects.

- The compound significantly reduced edema compared to untreated groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 7-Chlorosulphonyl-4-methyl-3-oxo-1,4-benzothiazine 1,1-dioxide, and how can reaction conditions be optimized?

- Methodology :

- Reagent Selection : Use chlorosulfonylating agents (e.g., 2,2,2-trichloro-N-(chlorosulfonyl)acetimidoyl chloride) in aprotic solvents like acetonitrile or DMF. Evidence from analogous syntheses shows yields improve with excess alkylating agents (e.g., ethyl iodide) and anhydrous bases (e.g., K₂CO₃) .

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation. Reflux durations (typically 2–7 hours) and temperature control (80–100°C) are critical to minimize byproducts .

- Workup : Precipitation via pH adjustment (e.g., HCl to pH 3.0) followed by recrystallization from methanol or benzene-acetone mixtures enhances purity .

Q. How is the crystal structure of this compound characterized, and what conformational features influence its stability?

- Methodology :

-

X-ray Crystallography : Single-crystal diffraction reveals a half-chair conformation in the thiazine ring, with deviations (e.g., S1/N1 displacements up to 0.476 Å) affecting planarity .

-

Hydrogen Bonding : Intermolecular N–H⋯O and C–H⋯O interactions stabilize packing (Table 1). Intramolecular O–H⋯O bonds further consolidate the structure .

-

Comparative Analysis : Bond lengths (e.g., C9–O4 = 1.336–1.352 Å) vary with substitution; absence of hydrogen bonding at specific sites shortens bonds .

Table 1 : Key Hydrogen Bond Parameters (Å, °)

D–H⋯A D–H H⋯A D⋯A ∠DHA N1–H1⋯O2 0.86 2.01 2.753 144 C15–H15⋯O3 0.93 2.41 3.119 133 Data adapted from

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Anti-inflammatory Screening : COX-1/COX-2 inhibition assays using human recombinant enzymes, with IC₅₀ comparisons to indomethacin .

- Antibacterial Testing : Broth microdilution against S. aureus and E. coli (MIC range: 8–64 µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity indices .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electrophilic sites (e.g., sulfonyl group charge density) .

- Molecular Dynamics : Simulate solvent effects (e.g., methanol vs. DMSO) on reaction pathways for sulfonamide formation .

- Docking Studies : Map interactions with biological targets (e.g., endothelin receptors) using AutoDock Vina, focusing on hydrogen-bonding motifs .

Q. How can contradictions in spectroscopic data between synthesis batches be resolved?

- Methodology :

- NMR Analysis : Compare chemical shifts (e.g., ¹³C NMR: δ 97.1–164.2 ppm) to identify impurities or tautomeric forms .

- Crystallographic Validation : Cross-reference experimental bond lengths/angles with theoretical values (e.g., C–S bond = 1.76–1.82 Å) to detect structural anomalies .

- Statistical Tools : Use Principal Component Analysis (PCA) to cluster batch data and isolate outliers .

Q. What mechanistic role does the chlorosulfonyl group play in modulating biological activity?

- Methodology :

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., methyl/ethyl sulfonamides) and correlate substituent effects with IC₅₀ values .

- Kinetic Studies : Measure inhibition constants (Kᵢ) for target enzymes (e.g., Calpain I) to determine competitive/non-competitive binding modes .

- Isotopic Labeling : Use ³⁵S-labeled compounds to trace metabolic stability in hepatic microsomes .

Safety and Experimental Design

Q. How should GHS guidelines inform handling protocols for this compound?

- Methodology :

- Exposure Mitigation : Use fume hoods for synthesis (inhalation risk: GHS H332) and nitrile gloves (skin contact risk: GHS H315) .

- Emergency Procedures : Immediate eye rinsing (15+ minutes with water) and medical consultation for ingestion, referencing SDS Section 4 .

- Waste Disposal : Neutralize acidic byproducts (pH 6–8) before disposal in halogenated waste containers .

Data Contradiction Analysis

Q. Why do reported melting points and yields vary across studies?

- Methodology :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to verify melting points (e.g., 438–440 K vs. 147°C) and correlate with HPLC purity (>95%) .

- Replication Studies : Reproduce syntheses under controlled humidity/temperature to isolate environmental effects on yield (e.g., 20% vs. 74%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.